molecular formula C13H8ClN5O B2800278 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-70-0

3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2800278
CAS No.: 872590-70-0
M. Wt: 285.69
InChI Key: PORDYWXNGZONMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one is a synthetic small molecule designed for research into targeted cancer therapies. It belongs to a class of nitrogen-rich heterocyclic compounds known for their potential as kinase inhibitors. The triazolopyrimidine scaffold is a recognized bioisostere of purine bases, which allows such compounds to compete with ATP for binding in the catalytic domains of various kinase enzymes implicated in cancer cell proliferation and survival . The structural features of this compound—including the 4-chlorophenyl group and the prop-2-ynyl (propargyl) side chain—are common in drug discovery for their role in hydrophobic interactions and potential for irreversible binding, respectively. These features are engineered to help the molecule access and inhibit key oncogenic drivers. Researchers are exploring its utility primarily in the context of enzyme inhibition assays and cellular models of disease. The precise molecular targets and efficacy data for this specific compound are areas of active investigation, and researchers should consult the primary literature for the most current findings. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O/c1-2-7-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-9(14)4-6-10/h1,3-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORDYWXNGZONMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / CAS Core Structure Substituents Key Properties/Applications Reference
3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidinone - 3: 4-Chlorophenyl
- 6: Prop-2-ynyl
Potential click chemistry applications; high lipophilicity N/A
5-Amino-3-(4-chlorophenyl)-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one (CAS 14443-34-6) Triazolo[4,5-d]pyrimidinone - 3: 4-Chlorophenyl
- 5: Amino
Enhanced solubility via amino group; possible nucleophilic reactivity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidinone - 3: Phenyl
- 5: 4-Chlorophenoxy
- 6: Isopropyl
Crystalline stability (R factor = 0.082); pharmaceutical scaffold
3-(4-Chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidinone - 3: 4-Chlorobenzyl Increased steric bulk; potential CNS permeability
2-(Morpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 99967-88-1) Thiazolo[4,5-d]pyrimidinone - 2: Morpholine Electron-rich morpholine enhances solubility; kinase inhibitor candidate
K286-4292 (Thiazolo[4,5-d]pyrimidinone derivative) Thiazolo[4,5-d]pyrimidinone - 5: Sulfanyl-4-chlorophenyl
- 3: Furan
Sulfur-containing groups for redox activity; anticancer screening

Structural and Functional Insights

Core Heterocycle Differences: Triazolo vs. Thiazolo Pyrimidinones: Triazolo derivatives (e.g., target compound) feature a nitrogen-rich triazole ring, favoring hydrogen bonding in biological targets. Thiazolo analogs (e.g., K286-4292) incorporate sulfur, enhancing π-acceptor capacity and redox activity .

Substituent Effects :

  • Prop-2-ynyl vs. Isopropyl/Alkoxy : The terminal alkyne in the target compound supports bioorthogonal reactions (e.g., CuAAC click chemistry), unlike bulkier isopropyl or alkoxy groups in CAS 14443-34-6 and .
  • 4-Chlorophenyl vs. Benzyl : The 4-chlorophenyl group optimizes lipophilicity for membrane penetration, while benzyl substituents (e.g., CAS 14443-34-6) may improve metabolic stability .

Physicochemical Properties: Solubility: Amino (CAS 14443-34-6) or morpholine (CAS 99967-88-1) groups improve aqueous solubility compared to hydrophobic 4-chlorophenyl or prop-2-ynyl moieties . Crystallinity: Crystalline derivatives like 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one exhibit well-defined diffraction patterns (R factor = 0.082), aiding in structure-activity studies .

Biological Relevance: Triazolo Derivatives: Often explored as kinase inhibitors or antiviral agents due to their planar, aromatic cores. Thiazolo Derivatives: Sulfur atoms in thiazolo-pyrimidinones (e.g., K286-4292) may confer antioxidant or anticancer properties .

Q & A

Q. What are the optimal synthetic pathways for preparing 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of pyrazole derivatives (e.g., 4-chlorobenzaldehyde) with pyrimidine precursors under acidic or catalytic conditions. Key steps include:

  • Cyclization using triazole derivatives to form the triazolo-pyrimidine core .
  • Introduction of the prop-2-ynyl group via nucleophilic substitution or Sonogashira coupling .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by HPLC (purity >95%) . Critical Parameters: Temperature control (60–80°C) and solvent selection (DMF or THF) significantly affect yield (reported 40–65%) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
  • X-ray Crystallography: Resolves bond angles and confirms the fused triazolo-pyrimidine framework (e.g., C–N bond lengths: 1.32–1.38 Å) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 326.5) .

Q. What in vitro assays are used to screen its biological activity?

Methodological Answer: Common assays include:

  • Enzyme Inhibition: Kinase or protease inhibition assays (IC50_{50} determination) using fluorescence-based protocols .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., IC50_{50} values reported for HeLa cells: 8–15 μM) .
  • Receptor Binding: Radioligand displacement assays (e.g., adenosine receptor subtypes) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact its structure-activity relationships (SAR)?

Methodological Answer: SAR studies involve:

  • Substituent Variation: Replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl alters lipophilicity (logP changes by ±0.5) and binding affinity .
  • Alkyne Functionalization: Prop-2-ynyl vs. propargyl groups affect steric hindrance and metabolic stability (e.g., CYP450 oxidation rates) .
  • Table:
SubstituentIC50_{50} (Kinase X)logP
4-Cl-Ph12 nM2.8
3-F-Ph45 nM2.3
4-OCH3_3-Ph85 nM1.9
Data from

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer: Discrepancies arise from:

  • Assay Conditions: Variability in buffer pH, ATP concentration (kinase assays), or cell passage number .
  • Compound Purity: Impurities >5% skew results; validate via orthogonal methods (HPLC-MS, elemental analysis) .
  • Statistical Analysis: Use replicates (n ≥ 3) and report SEM. For example, IC50_{50} values of 10 ± 2 μM vs. 15 ± 3 μM may overlap within error .

Q. How is the compound’s stability under physiological conditions assessed?

Methodological Answer: Stability protocols include:

  • pH-Dependent Degradation: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; analyze degradation products via LC-MS .
  • Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (e.g., onset at 180°C) .
  • Light Sensitivity: Store in amber vials; monitor photodegradation under UV light (λ = 254 nm) .

Q. What computational methods predict its binding modes to biological targets?

Methodological Answer: Computational workflows include:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys48) .
  • MD Simulations: GROMACS simulations (50 ns) assess conformational stability in solvated systems .
  • QSAR Models: Generate 2D descriptors (e.g., topological polar surface area) to correlate with activity .

Q. How is in vivo efficacy evaluated in disease models?

Methodological Answer: Preclinical testing involves:

  • Pharmacokinetics: IV/PO administration in rodents; measure Cmax_{max} (e.g., 1.2 μg/mL) and t1/2_{1/2} (e.g., 4.5h) via LC-MS/MS .
  • Xenograft Models: Subcutaneous tumor volume reduction in nude mice (e.g., 50% reduction at 10 mg/kg) .
  • Toxicology: Histopathology and serum biomarkers (ALT/AST) assess liver/kidney toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.